Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl-
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Overview
Description
Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is a complex organic compound that features a benzenesulfonamide core with an adamantane moiety and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The methoxy and methyl groups are introduced through subsequent alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine
Its adamantane moiety is known for enhancing the stability and bioavailability of pharmaceutical compounds .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and chemical stability .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-methoxy-2,5-dimethyl-
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-allyl-4-methylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-methoxy-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the adamantane moiety further enhances its stability and potential for diverse applications .
Properties
Molecular Formula |
C20H29NO3S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H29NO3S/c1-13-4-14(2)19(8-18(13)24-3)25(22,23)21-12-20-9-15-5-16(10-20)7-17(6-15)11-20/h4,8,15-17,21H,5-7,9-12H2,1-3H3 |
InChI Key |
QGKLRVRMOCFPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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